molecular formula C16H15ClN2O2S B258467 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester

Número de catálogo B258467
Peso molecular: 334.8 g/mol
Clave InChI: ODJROUKGPPZLHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester, also known as MRS1845, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of dihydropyridines, which are commonly used as calcium channel blockers. MRS1845 is a potent and selective antagonist of the calcium-sensing receptor (CaSR), which plays a crucial role in regulating calcium homeostasis in the body.

Aplicaciones Científicas De Investigación

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester has been extensively studied for its potential therapeutic applications. One of the main areas of research is its potential use in the treatment of hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone (PTH) from the parathyroid glands. 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester has been shown to effectively suppress PTH secretion by blocking the CaSR in the parathyroid glands.

Mecanismo De Acción

The CaSR is a G protein-coupled receptor that is expressed in various tissues, including the parathyroid glands, kidneys, and bones. It plays a crucial role in maintaining calcium homeostasis by regulating the secretion of PTH and the reabsorption of calcium in the kidneys. 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester acts as a selective antagonist of the CaSR, blocking its activation by extracellular calcium ions. This results in a decrease in PTH secretion and an increase in urinary calcium excretion.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester has been shown to effectively suppress PTH secretion in both in vitro and in vivo studies. It has also been shown to increase urinary calcium excretion, which could potentially be beneficial in the treatment of hypercalcemia. However, 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester has also been shown to have some off-target effects, such as inhibition of the L-type calcium channels, which could potentially lead to cardiovascular side effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester is a potent and selective antagonist of the CaSR, which makes it a valuable tool for studying the role of the CaSR in various physiological processes. However, its off-target effects on the L-type calcium channels could potentially complicate its use in certain experiments. Additionally, its high potency could make it difficult to achieve the desired level of receptor blockade without causing off-target effects.

Direcciones Futuras

There are several areas of future research that could be explored with 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester. One area is the development of more selective CaSR antagonists that do not have off-target effects on the L-type calcium channels. Another area is the investigation of the potential therapeutic applications of 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester in other conditions, such as osteoporosis and chronic kidney disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester and its potential side effects.

Métodos De Síntesis

The synthesis of 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester involves several steps, starting with the reaction of 4-chlorobenzaldehyde with methyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with methyl thioglycolate and ammonium acetate to form 4-(4-chlorophenyl)-2-methyl-5-(methylthio)-3H-pyrazole. The final step involves the reaction of this intermediate with ethyl cyanoacetate in the presence of sodium ethoxide to form 4-(4-chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester.

Propiedades

Nombre del producto

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester

Fórmula molecular

C16H15ClN2O2S

Peso molecular

334.8 g/mol

Nombre IUPAC

methyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C16H15ClN2O2S/c1-9-13(16(20)21-2)14(10-4-6-11(17)7-5-10)12(8-18)15(19-9)22-3/h4-7,14,19H,1-3H3

Clave InChI

ODJROUKGPPZLHH-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)SC)C#N)C2=CC=C(C=C2)Cl)C(=O)OC

SMILES canónico

CC1=C(C(C(=C(N1)SC)C#N)C2=CC=C(C=C2)Cl)C(=O)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.